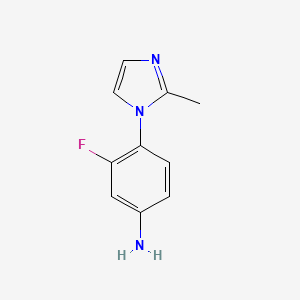
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline
概要
説明
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C10H10FN3. It is a derivative of aniline, substituted with a fluoro group at the 3-position and a 2-methyl-1H-imidazol-1-yl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-methylimidazole.
Nucleophilic Substitution: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity by participating in non-covalent interactions .
類似化合物との比較
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical and biological properties.
4-(1H-Imidazol-1-yl)aniline: Lacks the fluoro and methyl groups, making it less specific in its interactions.
Uniqueness
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of both the fluoro and 2-methyl-1H-imidazol-1-yl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile building block in medicinal chemistry and materials science .
生物活性
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features that combine a fluorinated aromatic ring with an imidazole moiety. This combination is known to enhance biological activity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FN3, with a molecular weight of approximately 189.21 g/mol. The presence of the fluorine atom increases lipophilicity, potentially enhancing bioavailability and efficacy in therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. Additionally, the fluoro group may enhance the compound's binding affinity and selectivity through non-covalent interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing imidazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.48 |
| Reference Compound (Doxorubicin) | MCF-7 | 1.93 |
These findings suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of imidazole-containing anilines are effective against various bacterial strains, suggesting potential applications in treating infections.
Study on Enzyme Inhibition
A notable study investigated the role of this compound as an inhibitor of specific enzymes involved in inflammatory pathways. The compound was shown to inhibit 5-lipoxygenase (5-LO), an enzyme linked to inflammatory responses. In preclinical studies, it was found to significantly reduce inflammatory markers in animal models .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship (SAR) of related compounds has provided insights into how modifications can enhance biological activity. The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to be crucial for achieving high biological activity against cancer cell lines .
特性
IUPAC Name |
3-fluoro-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACCHDMXPSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














